![molecular formula C10H6BrNOS2 B12555512 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 165825-20-7](/img/structure/B12555512.png)
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring with a bromophenyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazolidinone ring and bromophenyl group are key structural features that enable it to bind to specific molecular targets, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
類似化合物との比較
Similar Compounds
- 5-Benzylidene-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(4-Dimethylaminophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(2-Hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Uniqueness
5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
CAS番号 |
165825-20-7 |
|---|---|
分子式 |
C10H6BrNOS2 |
分子量 |
300.2 g/mol |
IUPAC名 |
5-[(2-bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(14)12-10(13)15-8/h1-5H,(H,12,13,14) |
InChIキー |
QUEGTYHHTRPMBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=S)NC(=O)S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


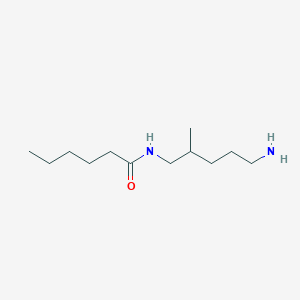
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)

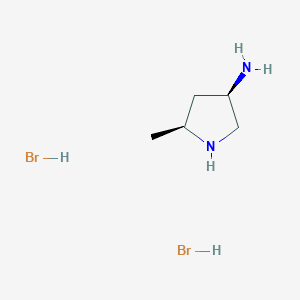



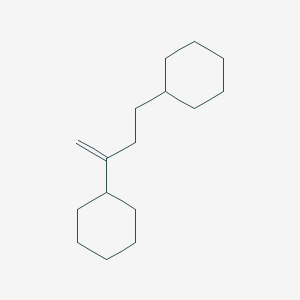
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
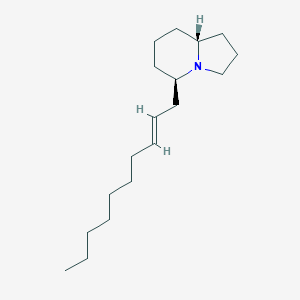
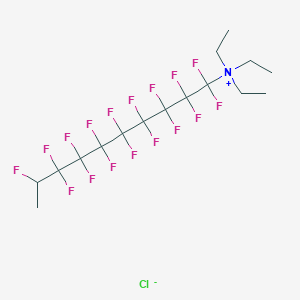
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
